クロム酸ストロンチウム

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

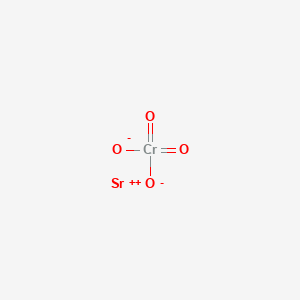

Strontium chromate is an inorganic compound with the chemical formula SrCrO₄. It appears as a yellow powder and is known for its excellent corrosion resistance properties. This compound is widely used in various industrial applications, particularly as a corrosion inhibitor in coatings and primers for metals such as aluminum and zinc .

科学的研究の応用

Strontium chromate has a wide range of scientific research applications:

Chemistry: It is used as a corrosion inhibitor in pigments and coatings, providing protection to metal surfaces.

Biology and Medicine: Strontium-based compounds, including strontium chromate, are studied for their potential in bone regeneration and as growth stimulants due to their similarity to calcium.

作用機序

Target of Action

Strontium chromate is an inorganic compound with the formula SrCrO4 . The primary targets of strontium chromate are the cells of the human body, particularly when inhaled . It is known to cause cancer, specifically lung cancer, upon inhalation . The compound’s toxicity is primarily due to the presence of hexavalent chromium .

Mode of Action

Strontium chromate’s mode of action is primarily due to its chromate content. The protective function of the chromate in the primer is primarily due to a cathodic/mixed inhibition of the surface of galvanized steel in defect areas of the polymer coating . It is suggested that the process of leaching of chromate ions from epoxy primer into the environment takes place because the decrease in pH at anodic defect sites causes the destruction of the primer film and accelerates the dissolution of the chromate pigment .

Biochemical Pathways

Cr (III) may form complexes with peptides, proteins, and DNA that leads to DNA–protein crosslinks, DNA breakage, and alteration of cellular signaling pathways .

Pharmacokinetics

It is known that strontium chromate is soluble in water, with its solubility increasing with temperature . This could potentially affect its bioavailability in the body.

Result of Action

The molecular and cellular effects of strontium chromate’s action are primarily carcinogenic. It is known to cause cancer, specifically lung cancer, upon inhalation . This is due to the presence of hexavalent chromium, which is a known carcinogen .

Action Environment

The action, efficacy, and stability of strontium chromate can be influenced by various environmental factors. For instance, its solubility increases with temperature, which could potentially affect its bioavailability and toxicity . Furthermore, the compound’s toxicity can be influenced by the pH of the environment, as a decrease in pH at anodic defect sites can accelerate the dissolution of the chromate pigment .

準備方法

Strontium chromate can be synthesized through several methods:

From Strontium Chloride and Sodium Chromate: This method involves reacting strontium chloride with sodium chromate in an aqueous solution.

From Strontium Carbonate and Sodium Dichromate: In this method, strontium carbonate reacts with sodium dichromate in an aqueous solution.

Industrial production of strontium chromate typically follows these synthetic routes, ensuring high purity and yield of the compound.

化学反応の分析

Strontium chromate undergoes various chemical reactions, including:

Solubility in Water: Strontium chromate is approximately 30 times more soluble in water at 100°C than at room temperature. This property is utilized in processes where the compound is suspended in a hot solution of a soluble sulfate to convert it to the less soluble strontium sulfate.

Oxidation and Reduction: As a chromate compound, strontium chromate can participate in redox reactions. It acts as an oxidizing agent, and under certain conditions, it can be reduced to chromium(III) compounds.

Substitution Reactions: Strontium chromate can undergo substitution reactions where the chromate ion is replaced by other anions, depending on the reaction conditions and reagents used.

Common reagents used in these reactions include acids, bases, and other ionic compounds. The major products formed depend on the specific reaction conditions and reagents involved.

類似化合物との比較

Strontium chromate can be compared with other chromate compounds such as:

Magnesium Chromate: Similar to strontium chromate, magnesium chromate is used as a corrosion inhibitor. strontium chromate is more effective in providing long-term protection.

Barium Chromate: Barium chromate is also used in corrosion-resistant coatings, but it has different solubility properties compared to strontium chromate.

Strontium chromate is unique due to its high solubility at elevated temperatures and its effectiveness as a corrosion inhibitor in various industrial applications.

特性

CAS番号 |

7789-06-2 |

|---|---|

分子式 |

CrH2O4Sr |

分子量 |

205.63 g/mol |

IUPAC名 |

strontium;dioxido(dioxo)chromium |

InChI |

InChI=1S/Cr.2H2O.2O.Sr/h;2*1H2;;;/q+2;;;;;/p-2 |

InChIキー |

CTFPICRHZMOKIE-UHFFFAOYSA-L |

SMILES |

[O-][Cr](=O)(=O)[O-].[Sr+2] |

正規SMILES |

O[Cr](=O)(=O)O.[Sr] |

Color/Form |

Yellow powder Yellow monoclinic crystals Light yellow powder or granular solid |

密度 |

3.895 at 59 °F (USCG, 1999) 3.89 3.9 g/cm³ |

melting_point |

Decomposes |

Key on ui other cas no. |

7789-06-2 |

物理的記述 |

Strontium chromate is a light yellow powder or granular solid. It is insoluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used as a pigment, a protective coating against corrosion, and in pyrotechnics. DryPowder; Liquid YELLOW CRYSTALLINE POWDER. |

ピクトグラム |

Irritant; Health Hazard; Environmental Hazard |

溶解性 |

0.106 g/100 g water at 20 °C Soluble in 840 parts cold water, 5 parts boiling water Freely soluble in dilute hydrochloric, nitric or acetic Solubility in water, g/100ml at 15 °C: 0.12 (poor) |

同義語 |

strontium chromate strontium chromate(VI) |

製品の起源 |

United States |

Q1: What is the molecular formula and weight of strontium chromate?

A1: The molecular formula of strontium chromate is SrCrO4, and its molecular weight is 203.61 g/mol.

Q2: Are there spectroscopic techniques that can be used to identify and characterize strontium chromate?

A2: Yes, several spectroscopic techniques can be employed, including Raman spectroscopy [, ] and X-ray diffraction [, , , ]. Raman spectroscopy provides information about the vibrational modes of the chromate ion (CrO42-), while X-ray diffraction reveals the crystal structure and phase transitions of strontium chromate under varying conditions.

Q3: How does the crystal structure of strontium chromate influence its properties?

A4: The arrangement of atoms within the crystal lattice of strontium chromate influences its physical and chemical properties. For instance, the anisotropic compressibility observed in strontium chromate under high pressure is directly related to the arrangement of CrO4 tetrahedra and Sr-O polyhedra along different crystallographic axes [].

Q4: What is the primary application of strontium chromate?

A5: Strontium chromate is primarily used as a corrosion inhibitor in various applications, including paints and coatings for metals, particularly in aerospace industries [, , , , ].

Q5: How effective is strontium chromate as a corrosion inhibitor compared to other chromate pigments?

A6: Sea-water-spray corrosion tests have demonstrated that strontium chromate provides superior all-round protection compared to other chromate pigments like potassium zinc chrome, sodium zinc chrome, and barium chromate [].

Q6: What are the limitations of using strontium chromate in coatings?

A7: Despite its effectiveness, strontium chromate's use is limited by its toxicity and negative environmental impact. It releases toxic chromium fumes upon heating and is classified as a known human carcinogen [, , ].

Q7: Are there any alternatives being explored to replace strontium chromate in coatings?

A8: Yes, due to the environmental and health concerns associated with strontium chromate, researchers are actively investigating alternative corrosion inhibitors. Some promising alternatives include rare earth metal cation exchanged pigments [], cerium(III) and calcium(II) cation exchanged bentonites [], and molybdates [].

Q8: What are the primary health concerns associated with strontium chromate exposure?

A9: Strontium chromate primarily affects the lungs, potentially causing shortness of breath, bronchitis, pneumonia, and asthma. It is also linked to an increased risk of developing lung cancer and cancer of the sinonasal cavity [, , ].

Q9: How does exposure to strontium chromate occur in occupational settings?

A10: Workers in industries using strontium chromate-containing paints, particularly in aircraft manufacturing and maintenance, are at risk of exposure. Activities like paint spraying, sanding, and abrasive blasting can generate respirable particles containing strontium chromate [, , , , , ].

Q10: How does the solubility of strontium chromate impact its toxicity?

A11: While strontium chromate is considered sparingly soluble, its dissolution in biological fluids, like simulated lung fluid, releases hexavalent chromium (CrVI), the carcinogenic form of chromium. Studies show that smaller particles (<2.0 μm) generated during sanding release a higher fraction of CrVI compared to larger particles, potentially posing a greater carcinogenic risk [, ].

Q11: Are there any biomarkers to assess strontium chromate exposure and its potential health effects?

A12: While there are established biomarkers for chromium exposure, such as urinary chromium levels, research is ongoing to identify specific biomarkers for strontium chromate exposure and its associated health effects [].

Q12: What are the environmental concerns associated with strontium chromate?

A13: Strontium chromate is a known environmental pollutant due to the presence of hexavalent chromium. It can contaminate soil and water sources, posing a risk to ecosystems and human health [].

Q13: What strategies can be implemented to mitigate the environmental impact of strontium chromate?

A13: Mitigating the negative environmental impact of strontium chromate involves various approaches, including:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

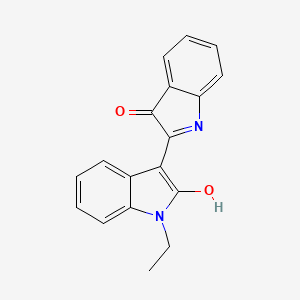

![5H-Pyrido[4,3-b]indole](/img/structure/B1219891.png)

![N-butyl-11-[(7R,8R,9S,13S,14S,16R,17R)-16-chloro-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-yl]-N-methylundecanamide](/img/structure/B1219893.png)